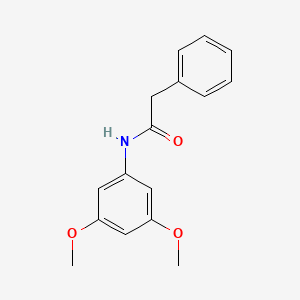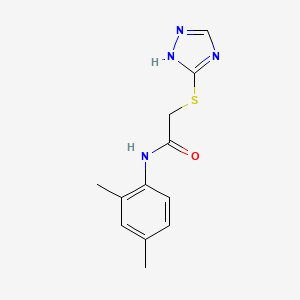
N-(3-chloro-2-methoxyphenyl)-1-naphthamide
Vue d'ensemble
Description
N-(3-chloro-2-methoxyphenyl)-1-naphthamide, also known as GW 406381, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the androgen receptor. In
Mécanisme D'action
N-(3-chloro-2-methoxyphenyl)-1-naphthamide acts as a selective androgen receptor modulator, binding to the androgen receptor with high affinity. This results in the activation of androgen signaling pathways, leading to an increase in muscle mass and bone density. Additionally, this compound has been shown to have anti-estrogenic effects, which may be beneficial in the treatment of breast cancer.
Biochemical and Physiological Effects:
N-(3-chloro-2-methoxyphenyl)-1-naphthamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase muscle mass and bone density, as well as improve physical performance. Additionally, this compound has been shown to have anti-estrogenic effects, which may be beneficial in the treatment of breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methoxyphenyl)-1-naphthamide in lab experiments is its high affinity for the androgen receptor, which makes it a useful tool for investigating androgen signaling pathways. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methoxyphenyl)-1-naphthamide. One area of research is the investigation of its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. Additionally, further research is needed to investigate the anti-estrogenic effects of this compound and its potential use in the treatment of breast cancer. Finally, more studies are needed to investigate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, N-(3-chloro-2-methoxyphenyl)-1-naphthamide is a synthetic compound with potential therapeutic applications. Its high affinity for the androgen receptor and anti-estrogenic effects make it a useful tool for investigating androgen signaling pathways and breast cancer treatment. While further research is needed to investigate its safety and efficacy in humans, this compound shows promise for the treatment of a variety of conditions associated with androgen deficiency.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methoxyphenyl)-1-naphthamide involves the reaction of 3-chloro-2-methoxyaniline with 1-naphthoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-(3-chloro-2-methoxyphenyl)-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the androgen receptor and has been investigated for its potential use in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. Additionally, this compound has been studied for its potential use in the treatment of breast cancer, as it has been shown to have anti-estrogenic effects.
Propriétés
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-15(19)10-5-11-16(17)20-18(21)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGURXZKORVWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213560 | |
| Record name | N-(3-Chloro-2-methoxyphenyl)-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690645-94-4 | |
| Record name | N-(3-Chloro-2-methoxyphenyl)-1-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690645-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-2-methoxyphenyl)-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)

![N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5752444.png)


![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)

![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)
